6-(Piperidin-4-yl)indolin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves the reaction of indolin-2-one with piperidine under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst in methanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yl)indolin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolinones and oxindoles, which can have different biological activities and applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yl)indolin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)indolin-2-one hydrochloride: Similar structure but with different substitution patterns.
Spiroindole derivatives: These compounds have a spirocyclic structure fused to the indole ring and exhibit different biological activities.
Uniqueness
6-(Piperidin-4-yl)indolin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both piperidine and indolinone moieties. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1137949-86-0 |
---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
6-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13-8-11-2-1-10(7-12(11)15-13)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2,(H,15,16);1H |
InChI Key |
GAKILTWQMZNCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CC(=O)N3)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.